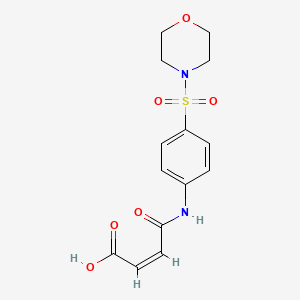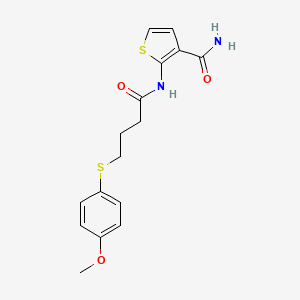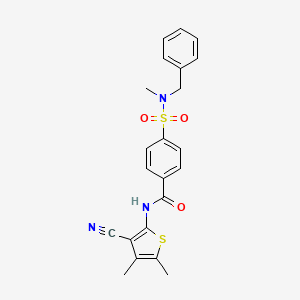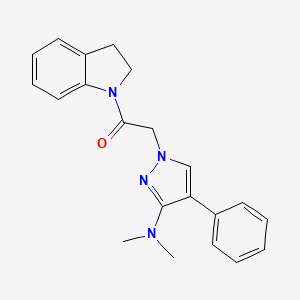![molecular formula C18H22N2O3S B2946149 4-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}morpholine CAS No. 339103-23-0](/img/structure/B2946149.png)
4-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}morpholine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 4-position with a morpholine ring, which is a six-membered ring containing four carbon atoms and one nitrogen atom. The morpholine ring is a common motif in pharmaceuticals and agrochemicals . The pyridine ring is also substituted at the 3-position with a sulfonyl group attached to a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and morpholine rings, as well as the sulfonyl group attached to the 4-methylphenyl group. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and morpholine rings, as well as the sulfonyl group. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The morpholine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Environmental Exposure and Health Impacts
Research has focused on understanding the environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides, highlighting the significance of monitoring exposure levels, especially in vulnerable populations such as children. These studies underscore the importance of developing public health policies to regulate the use of chemicals with neurotoxic properties to protect community health (Babina et al., 2012).
Toxicology and Safety Assessments
Investigations into the toxicological effects of various compounds, such as methylsulfonylmethane (MSM), on human health have been conducted to understand their safety profiles. These studies often look at adverse reactions and aim to determine the safe use of these compounds in treatments or supplements (Kim et al., 2016).
Pharmacokinetics and Drug Metabolism
Research on the disposition and metabolism of pharmacological agents in humans is crucial for drug development. For instance, studies on compounds like SB-649868, an orexin receptor antagonist, provide valuable information on how drugs are processed in the body, including absorption, distribution, metabolism, and excretion patterns. This information is essential for optimizing dosages and improving drug efficacy and safety (Renzulli et al., 2011).
Environmental Chemistry and Exposure Analysis
Studies on the presence of carcinogenic heterocyclic amines in urine of individuals consuming a normal diet versus those receiving parenteral alimentation highlight the importance of assessing human exposure to potentially harmful compounds in the environment and diet (Ushiyama et al., 1991).
Chemical Synthesis and Industrial Applications
The synthesis and application of perfluorinated sulfonamides in consumer products for surface protection demonstrate the intersection of chemical research with practical applications. These studies not only contribute to the development of new materials but also raise questions about human exposure and environmental impact (Shoeib et al., 2005).
Direcciones Futuras
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug candidate. Alternatively, it could be used as a starting point for the synthesis of a library of related compounds for screening .
Propiedades
IUPAC Name |
4-[4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-4-6-16(7-5-13)24(21,22)17-14(2)12-15(3)19-18(17)20-8-10-23-11-9-20/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWPFAJBLHRKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2946072.png)

![3,4-Dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]methanone](/img/structure/B2946074.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2946077.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2946082.png)


